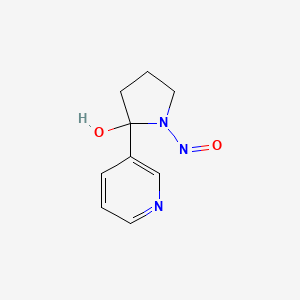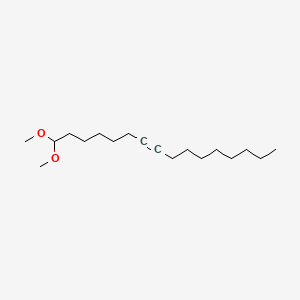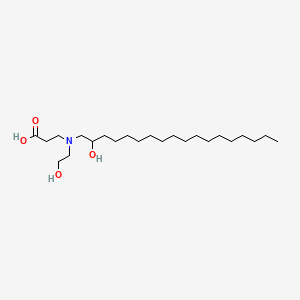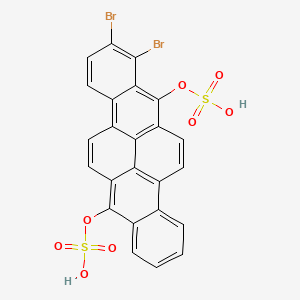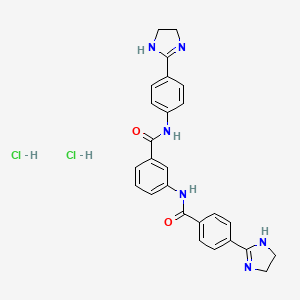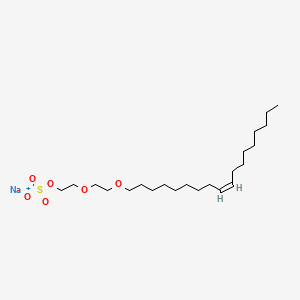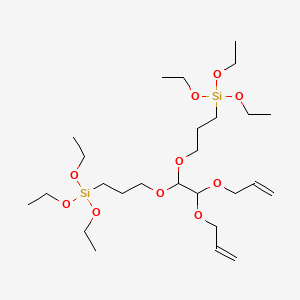
9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane is a complex organic compound characterized by its unique structure, which includes multiple ethoxy and allyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane typically involves the reaction of allyl alcohol with tetraethoxysilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the proper formation of the desired product. The process may also involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The allyloxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane derivatives. Substitution reactions can result in a variety of functionalized compounds with different properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with tailored properties for specific applications.
Biology
In biological research, this compound is studied for its potential use as a biocompatible material. Its ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems and tissue engineering.
Medicine
In medicine, the compound’s potential as a drug carrier is being explored. Its ability to encapsulate and release therapeutic agents in a controlled manner makes it a promising candidate for targeted drug delivery.
Industry
In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its unique properties, such as high thermal stability and resistance to chemical degradation, make it suitable for demanding applications.
Mecanismo De Acción
The mechanism of action of 9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane involves its interaction with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to include hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane include other siloxane and silane derivatives with multiple functional groups. Examples include:
- 9-(Di(ethoxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane
- 9-(Di(methoxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane
Uniqueness
The uniqueness of this compound lies in its combination of allyloxy and ethoxy groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications, from material science to biomedical research.
Propiedades
Número CAS |
93777-97-0 |
|---|---|
Fórmula molecular |
C26H54O10Si2 |
Peso molecular |
582.9 g/mol |
Nombre IUPAC |
3-[2,2-bis(prop-2-enoxy)-1-(3-triethoxysilylpropoxy)ethoxy]propyl-triethoxysilane |
InChI |
InChI=1S/C26H54O10Si2/c1-9-19-27-25(28-20-10-2)26(29-21-17-23-37(31-11-3,32-12-4)33-13-5)30-22-18-24-38(34-14-6,35-15-7)36-16-8/h9-10,25-26H,1-2,11-24H2,3-8H3 |
Clave InChI |
JGYDFIZRHREKJO-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCOC(C(OCC=C)OCC=C)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


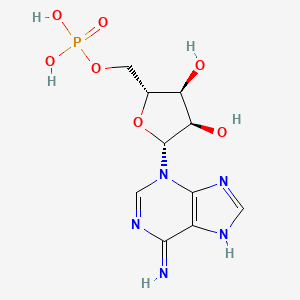
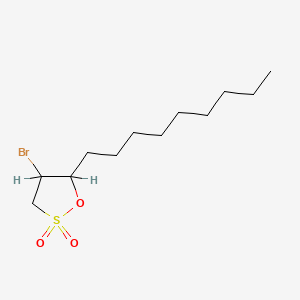
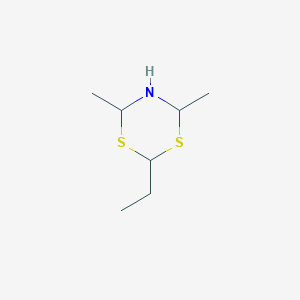

![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)
